molecular formula C5H4BrN3O2 B1338723 2-Bromo-5-nitropyridin-4-amine CAS No. 84487-15-0

2-Bromo-5-nitropyridin-4-amine

Cat. No. B1338723
CAS RN: 84487-15-0
M. Wt: 218.01 g/mol
InChI Key: KBAXIFACFUIWMK-UHFFFAOYSA-N
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Description

2-Bromo-5-nitropyridin-4-amine is a compound that is part of a broader class of bromo-nitropyridines, which are of interest due to their potential applications in various chemical reactions and their biological activities. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of bromo-nitropyridines can be achieved through various methods. One approach involves the Buchwald-Hartwig palladium-catalyzed amination, which has been examined under various conditions to couple protected 2'-deoxyguanosine with bromonitropyrenes, yielding high yields of the desired adducts upon reductive deprotection . Another method includes a "minimalist" radiofluorination followed by palladium-catalyzed amination, which has been used to synthesize 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate . Additionally, direct bromination and radical decarboxylative bromination have been reported as selective synthesis methods for bromo-bipyridines .

Molecular Structure Analysis

The molecular structure and electronic characteristics of bromo-nitropyridines have been studied using Density Functional Theory (DFT) calculations. For instance, 2-Amino-3-bromo-5-nitropyridine has been investigated, and its vibrational frequencies were obtained by DFT/B3LYP calculations, which were in good agreement with experimental FT-IR and FT-Raman spectral data. The molecular equilibrium geometry was fully optimized, and various quantum chemical parameters such as HOMO-LUMO energies, electronegativity, and global hardness were calculated to describe the biological activity and stability of the molecule .

Chemical Reactions Analysis

Bromo-nitropyridines can undergo various chemical reactions, including aromatic nucleophilic substitution with rearrangement. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to give not only the expected N-substituted products but also their isomeric structures, which were determined by spectroscopic techniques . Amination reactions of bromo-nitropyrazoles have also been explored, with different conditions required for the conversion of bromo to amino groups depending on the position of the bromo and nitro substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridines are influenced by their molecular structure. The title compound 2-Amino-3-bromo-5-nitropyridine has been shown to have a low softness value and a high electrophilicity index, indicating biological activity. The stability and charge delocalization were studied using Natural Bond Orbital (NBO) analysis. The compound also exhibited Non-Linear Optical (NLO) behavior, with high values of first-order hyperpolarizability and dipole moment, suggesting potential as an NLO material. Thermodynamic properties were also studied, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature .

Scientific Research Applications

Large Scale Synthesis

  • Handling Hydrogen Peroxide Oxidations on a Large Scale : This study focused on the large-scale synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation. It outlines the development of reproducible and safe protocols for large-scale chemical transformations, emphasizing the importance of safety and efficiency in industrial chemistry (Agosti et al., 2017).

Nucleophilic Substitution Reactions

  • Nucleophilic Substitution Reaction with 3-Bromo-4-nitropyridine : This research explored the reaction of 3-bromo-4-nitropyridine with amine, noting an unexpected product due to nitro-group migration. The study contributes to understanding the mechanisms of chemical reactions involving nitropyridines and amines, which is valuable in organic synthesis (Yao et al., 2005).

Reactions with Aromatic Amines

  • Pyrazolo-pyridines from Bromomethyl-nitropyridine : This research describes the preparation of various pyrazolo-pyridines from bromomethyl-nitropyridine compounds. It contributes to the field of heterocyclic chemistry, which is foundational in the development of pharmaceuticals and other organic compounds (Hurst & Wibberley, 1968).

Vibrational Spectra Studies

  • Crystal Structure and Vibrational Spectra of 2‐bromo‐4‐nitropyridine N‐oxide : This study conducted a detailed analysis of the crystal structure and vibrational spectra of 2-Bromo-4-nitropyridine N-oxide. Such studies are crucial for understanding the physical and chemical properties of materials, which is essential in materials science and pharmaceutical development (Hanuza et al., 2002).

Catalysis in Chemical Reactions

  • Selective Amination Catalyzed by Palladium-Xantphos Complex : This research looked at the amination of polyhalopyridines, showing that specific catalysts can drive the reaction towards desired products. This is significant in the field of catalysis and synthetic chemistry, where controlling reaction outcomes is essential (Ji et al., 2003).

Safety And Hazards

2-Bromo-5-nitropyridin-4-amine is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

2-Bromo-5-nitropyridin-4-amine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It has also been used in the synthesis of 2-pyridyl analogs . These applications suggest potential future directions in the field of organic synthesis .

properties

IUPAC Name

2-bromo-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAXIFACFUIWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516054
Record name 2-Bromo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitropyridin-4-amine

CAS RN

84487-15-0
Record name 2-Bromo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-nitropyridin-4-amine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under nitrogen, to a solution of 2,4-dibromo-5-nitropyridine in THF (150 mL), was added ammonia (2.0M in MeOH), followed with triethylamine (5 mL). This mixture was then stirred at rt for 50 h. The reaction mixture was concentrated, taken up in EtOAC, filtered through a silica gel pad, and then concentrated in vacuo to afford the title compound (3.67 g, 95%). MS (ES+) m/e 218 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Reader, TP Matthews, S Klair… - Journal of medicinal …, 2011 - ACS Publications
… standing to give N-(4-methoxybenzyl)-2-bromo-5-nitropyridin-4-amine (1.31 g, 3.87 mmol, 77%). … to N-(4-methoxybenzyl)-2-bromo-5-nitropyridin-4-amine (1.31 g, 3.87 mmol) in absolute …
Number of citations: 69 pubs.acs.org

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